7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with fluorine atoms, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves several steps. One common method includes the reaction of 2-fluorophenyl isocyanate with a suitable precursor under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the fluorine atoms. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The fluorine atoms in the structure can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its androgen receptor modulation.
4-Fluoroimidazole derivatives: Used as angiotensin II receptor antagonists.
Indole derivatives: Known for their diverse biological activities. Compared to these compounds, 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique structure and the presence of multiple fluorine atoms, which can enhance its biological activity and stability.
Properties
CAS No. |
155202-16-7 |
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Molecular Formula |
C18H13F2N3O2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25) |
InChI Key |
LRRMMDLRIBPLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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